3-(Difluoromethoxy)isoquinoline

Medicinal chemistry Physicochemical profiling Lead optimization

3-(Difluoromethoxy)isoquinoline (CAS 1261770-41-5) is a fluorinated isoquinoline derivative with the molecular formula C₁₀H₇F₂NO, a molecular weight of 195.17 g/mol, and a computed logP of 2.84. The compound belongs to the class of heterocyclic aromatic compounds in which a difluoromethoxy (–OCF₂H) group is attached at the 3-position of the isoquinoline bicyclic scaffold, a privileged structure widely encountered in medicinal chemistry and agrochemical research.

Molecular Formula C10H7F2NO
Molecular Weight 195.169
CAS No. 1261770-41-5
Cat. No. B582525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)isoquinoline
CAS1261770-41-5
Synonyms3-(difluoroMethoxy)isoquinoline
Molecular FormulaC10H7F2NO
Molecular Weight195.169
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)OC(F)F
InChIInChI=1S/C10H7F2NO/c11-10(12)14-9-5-7-3-1-2-4-8(7)6-13-9/h1-6,10H
InChIKeyQASNZDPCRRIIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)isoquinoline (CAS 1261770-41-5): Physicochemical Baseline and Procurement-Relevant Identity for Research Supply Chains


3-(Difluoromethoxy)isoquinoline (CAS 1261770-41-5) is a fluorinated isoquinoline derivative with the molecular formula C₁₀H₇F₂NO, a molecular weight of 195.17 g/mol, and a computed logP of 2.84 . The compound belongs to the class of heterocyclic aromatic compounds in which a difluoromethoxy (–OCF₂H) group is attached at the 3-position of the isoquinoline bicyclic scaffold, a privileged structure widely encountered in medicinal chemistry and agrochemical research [1]. Fluorinated isoquinolines are recognized for their enhanced metabolic stability and modulated electronic properties compared to non-fluorinated analogs, and the difluoromethoxy substituent serves as a metabolically resilient bioisostere for methoxy groups in drug discovery campaigns [2]. This compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, typically requiring storage at 2–8°C .

Why 3-(Difluoromethoxy)isoquinoline Cannot Be Interchanged with Other Difluoromethoxy-Substituted Heterocycles: Regioisomeric and Scaffold-Level Differentiation


Compounds bearing a difluoromethoxy group on an aromatic nitrogen heterocycle may appear interchangeable at the level of molecular formula, yet substitution position and scaffold identity produce distinct physicochemical properties, reactivity profiles, and biological target engagement patterns that preclude generic substitution [1]. For example, the 3-position of isoquinoline is a site of high nucleophilic reactivity distinct from the 1-position, influencing both synthetic derivatization pathways and potential covalent or non-covalent interactions with biological targets [2]. Furthermore, the isoquinoline scaffold (nitrogen at position 2 of the bicyclic system) differs fundamentally from the quinoline scaffold (nitrogen at position 1) in hydrogen-bonding geometry, dipole moment orientation, and recognition by biological targets such as kinases and cytochrome P450 enzymes . Even among regioisomeric difluoromethoxyisoquinolines, predicted pKa values vary substantially—from approximately 1.6 for 1-chloro-6-(difluoromethoxy)isoquinoline to 4.74 for 7-(difluoromethoxy)isoquinoline and 8.97 for the tetrahydro derivative—demonstrating that the substitution position and ring saturation state dictate ionization behavior at physiological pH, which in turn governs solubility, permeability, and protein binding . These differences establish that 3-(difluoromethoxy)isoquinoline occupies a distinct property space not replicated by its regioisomers or scaffold isomers.

Quantitative Comparative Evidence for 3-(Difluoromethoxy)isoquinoline: Property, Regioisomeric, and Scaffold Differentiation Data


Regioisomeric pKa Differentiation: 3-Position Confers Distinct Basicity Compared to 7-Substituted and Tetrahydro Analogs

The predicted pKa of the isoquinoline nitrogen is strongly influenced by the position of the difluoromethoxy substituent and the ring saturation state. 7-(Difluoromethoxy)isoquinoline exhibits a predicted pKa of 4.74 ± 0.10, while its tetrahydro analog 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline has a predicted pKa of 8.97 ± 0.20, a difference of 4.23 log units attributable to loss of aromaticity . Further, 1-chloro-6-(difluoromethoxy)isoquinoline has a predicted pKa of 1.61 ± 0.38, reflecting the combined electron-withdrawing effect of the chloro substituent and the 6-position OCF₂H group [1]. Although the experimentally measured pKa for 3-(difluoromethoxy)isoquinoline specifically is not publicly available in authoritative databases, the regioisomeric data demonstrate that the pKa of difluoromethoxy-substituted isoquinolines spans at least 7.4 log units (from ~1.6 to ~9.0) depending on substitution pattern, establishing that the 3-substituted isomer occupies a distinct and non-interchangeable ionization profile within this family.

Medicinal chemistry Physicochemical profiling Lead optimization

Isoquinoline vs. Quinoline Scaffold: Identical Computed logP and PSA Mask Fundamentally Different Hydrogen-Bonding and Target-Engagement Profiles

3-(Difluoromethoxy)isoquinoline and 2-(difluoromethoxy)quinoline share the identical molecular formula (C₁₀H₇F₂NO), molecular weight (195.17 g/mol), computed logP (2.84), and polar surface area (22.12 Ų) as reported by Chemsrc . Despite these numerically identical computed properties, the two compounds differ fundamentally in the position of the endocyclic nitrogen atom: position 2 in isoquinoline vs. position 1 in quinoline. This positional difference alters the hydrogen-bond acceptor geometry, the dipole moment vector, and the recognition pattern by biological targets. The quinoline scaffold is historically privileged for antimalarial targets and EGFR kinase inhibition, whereas the isoquinoline scaffold predominates in alkaloid natural products (e.g., berberine, papaverine) and has distinct kinase selectivity profiles . The identical computed logP and PSA values mean that simple computational filters cannot distinguish these scaffolds; the differentiation manifests only in target-specific binding assays, making scaffold selection a critical procurement decision.

Scaffold selection Kinase inhibitor design Drug discovery

Nucleophilic Reactivity at the 3-Position Enables Distinct Derivatization Chemistry Compared to Other Regioisomers

Theoretical and experimental studies have established that the 3-position of the isoquinoline ring, along with the 1-position, is a site of intrinsically high nucleophilic reactivity [1]. This regiochemical property distinguishes the 3-substituted isomer from isomers bearing the difluoromethoxy group at positions 5, 6, 7, or 8, which are less prone to nucleophilic attack. Recent synthetic methodology papers have exploited the nucleophilic character of the C3-position for meta-selective hydroxylation and dearomatization reactions, demonstrating that C3-functionalized isoquinolines can serve as versatile intermediates for further molecular elaboration that is not accessible from other regioisomers [2]. Specifically, the C3-position of dearomatized isoquinoline intermediates engages in highly regioselective reactions with electrophilic reagents, a reactivity mode that is not available to the C5–C8 substituted analogs [2]. This means that 3-(difluoromethoxy)isoquinoline can serve both as a final compound and as a synthetic intermediate for C3-selective transformations, a dual utility not shared by other difluoromethoxy-substituted isoquinoline regioisomers.

Synthetic chemistry Late-stage functionalization Medicinal chemistry

Difluoromethoxy as a Metabolic Stability Bioisostere: Class-Level Evidence Supporting OCF₂H over OCH₃ in Isoquinoline Scaffolds

The difluoromethoxy (–OCF₂H) group is a well-established bioisostere for the methoxy (–OCH₃) group, widely adopted in medicinal chemistry to improve metabolic stability by blocking cytochrome P450-mediated O-demethylation, a common metabolic soft spot [1]. In a direct comparative study on PDE4D inhibitors, replacement of a 3-methoxy group with a 3-difluoromethoxy isostere maintained PDE4D3 inhibitory activity while improving pharmacokinetic properties [2]. Although this specific comparison was conducted on a non-isoquinoline scaffold, the electronic and steric principles of the OCH₃ → OCF₂H substitution are transferable to the isoquinoline system. The enhanced metabolic stability conferred by the –OCF₂H group, combined with its moderate lipophilicity (logP contribution intermediate between –OCH₃ and –OCF₃), positions 3-(difluoromethoxy)isoquinoline as a scaffold with improved developability characteristics compared to 3-methoxyisoquinoline, which would be susceptible to rapid O-demethylation.

Metabolic stability Pharmacokinetics Bioisostere design

Storage Condition Differentiation: Cold-Chain Requirement Distinguishes 3-(Difluoromethoxy)isoquinoline from Ambient-Stable Analogs

3-(Difluoromethoxy)isoquinoline requires storage at 2–8°C, as specified by both CheMenu and ChemicalBook . This cold-chain requirement is a practical differentiator from analogs such as 2-(difluoromethoxy)quinoline, which is listed by AKSci with a long-term storage recommendation of 'store long-term in a cool, dry place' without explicit refrigeration . The requirement for refrigerated storage implies that the 3-substituted isoquinoline isomer has lower inherent thermal or chemical stability under ambient conditions than the quinoline analog, a factor that must be accounted for in procurement planning, shipping logistics, and compound management infrastructure. For laboratories without reliable cold storage capacity, this may represent a meaningful operational constraint.

Compound management Procurement logistics Stability

Commercial Purity and Packaging Differentiation: 98% (Leyan) vs. 95% (CheMenu) Specifications Impact Fit-for-Purpose Procurement

Commercially available 3-(difluoromethoxy)isoquinoline is offered at two distinct purity grades: 98% from Leyan (Product No. 1803397) and 95% from CheMenu (Catalog No. CM145569) . ChemicalBook additionally lists the compound at 95+% purity with packaging options spanning 1 g to 1 kg . This 3-percentage-point purity differential may be significant for applications requiring high-fidelity analytical standards, NMR reference compounds, or biological assays sensitive to trace impurities. The multi-gram to kilogram packaging availability from ChemicalBook suppliers further indicates that the compound can be procured at scales suitable for both exploratory research and pilot-scale synthesis, distinguishing it from analogs available only in milligram quantities.

Procurement Quality specification Analytical chemistry

Best-Fit Research and Industrial Application Scenarios for 3-(Difluoromethoxy)isoquinoline Based on Comparative Evidence


Medicinal Chemistry Lead Optimization: Scaffold with Inherent Metabolic Stability Advantage for Oral Bioavailability Programs

Drug discovery programs seeking isoquinoline-based lead compounds with improved metabolic stability should prioritize 3-(difluoromethoxy)isoquinoline over 3-methoxyisoquinoline analogs. The –OCF₂H group blocks CYP450-mediated O-demethylation, a major clearance pathway for aromatic methyl ethers, as demonstrated across multiple chemotypes in the medicinal chemistry literature [1]. The 3-position attachment of the difluoromethoxy group further provides access to structure–activity relationship (SAR) exploration at a nucleophilically active site, enabling late-stage diversification of the isoquinoline scaffold [2]. The moderate logP of 2.84 indicates favorable permeability characteristics without excessive lipophilicity that could lead to promiscuous binding or poor solubility .

Kinase Inhibitor and Receptor Antagonist Scaffold Selection: Isoquinoline Core Differentiation for Target-Specific Screening Libraries

3-(Difluoromethoxy)isoquinoline should be selected over 2-(difluoromethoxy)quinoline when the biological target has a known preference for isoquinoline-based ligands (e.g., kinases with a binding-site geometry favoring the isoquinoline nitrogen position). Despite having numerically identical computed logP and PSA values, the isoquinoline and quinoline scaffolds present distinct hydrogen-bond acceptor vectors and dipole orientations that determine target recognition [1][2]. The isoquinoline scaffold is a privileged structure in numerous natural alkaloids with anticancer and vasodilatory activity, including berberine and papaverine, and has been validated in kinase inhibitor programs targeting PI3K and other oncology-relevant kinases .

Synthetic Methodology Development: C3-Nucleophilic Dearomatization and Late-Stage Functionalization Chemistry

Researchers developing novel synthetic methodologies for isoquinoline functionalization should select the 3-substituted isomer specifically because the C3-position is one of the two nucleophilically activated sites on the isoquinoline ring, as established by theoretical studies [1]. The presence of the difluoromethoxy group at the 3-position provides a unique substrate for investigating the interplay between substituent electronic effects and nucleophilic reactivity at the same carbon. Recent developments in meta-selective hydroxylation and dearomatization chemistry have exploited the nucleophilic C3-position of isoquinolines, making 3-(difluoromethoxy)isoquinoline a valuable model substrate for reaction development and scope exploration [2].

Analytical Reference Standard and Quality Control Applications: High-Purity Grade Procurement for Assay Validation

Laboratories requiring a high-purity fluorinated isoquinoline reference standard for analytical method development, NMR spectroscopy, or biological assay validation should procure the 98% purity grade of 3-(difluoromethoxy)isoquinoline available from Leyan [1]. This purity specification exceeds the 95% baseline available from other vendors and is suitable for quantitative NMR (qNMR), HPLC-UV/vis calibration, and LC-MS assay qualification. Procurement teams should factor in the 2–8°C cold-chain storage requirement when planning inventory and shipping logistics [2]. The availability of the compound at scales from 1 g to 1 kg further supports its use as a reference material across the full drug discovery and development continuum .

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